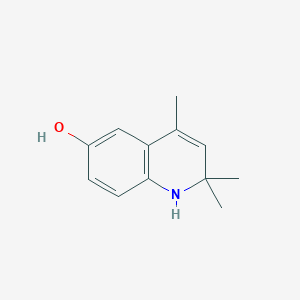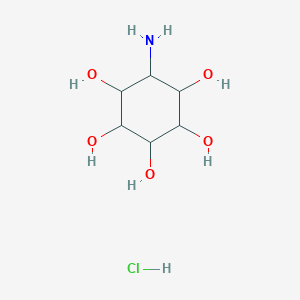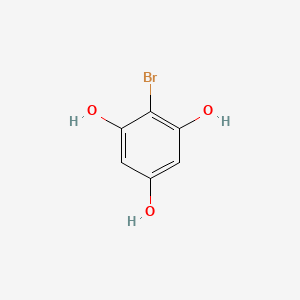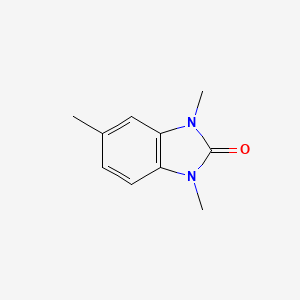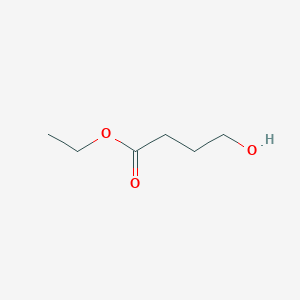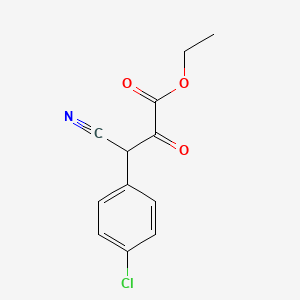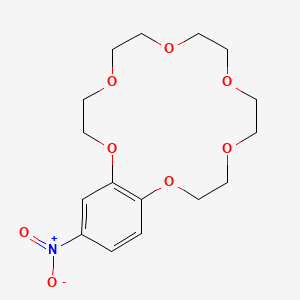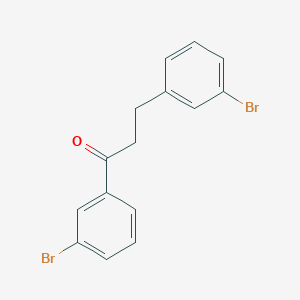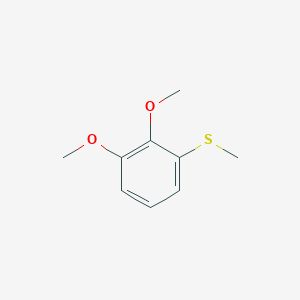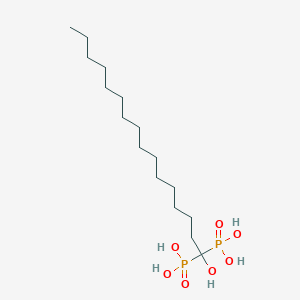
(1-Hydroxy-1-phosphonohexadecyl)phosphonic acid
Overview
Description
(1-Hydroxy-1-phosphonohexadecyl)phosphonic acid is a compound that belongs to the class of organophosphorus compounds, which are characterized by the presence of carbon-phosphorus (C-P) bonds. These compounds are of significant interest due to their wide range of applications, including their use in medicinal chemistry, agriculture, and materials science.
Synthesis Analysis
The synthesis of phosphonic acid derivatives can be approached through various methods. For instance, the asymmetric synthesis of β-hydroxy-α-amino phosphonic acid derivatives has been achieved using α-isothiocyanato phosphonates as nucleophiles in a reaction with aldehydes, catalyzed by a quinine-derived thiourea . This method affords high yields and enantioselectivity, indicating its potential utility in synthesizing complex phosphonic acids. Additionally, a one-pot synthesis method starting from carboxylic acids has been reported for the synthesis of 1-hydroxy-1,1-bis(phosphonic acid)s, which could be adapted for the synthesis of (1-Hydroxy-1-phosphonohexadecyl)phosphonic acid .
Molecular Structure Analysis
The molecular structure of phosphonic acids is characterized by the presence of a phosphonic acid group (-PO(OH)_2) attached to an organic moiety. The crystal structure of a related compound, 1-hydroxycyclohexanephosphonic acid, reveals a chair conformation of the cyclohexane ring with the phosphonate group in an equatorial position . This information can be extrapolated to understand the conformational preferences of (1-Hydroxy-1-phosphonohexadecyl)phosphonic acid, which may also exhibit specific conformational isomers due to the flexibility of the hexadecyl chain.
Chemical Reactions Analysis
Phosphonic acids can participate in various chemical reactions due to their reactive P-H and P-OH bonds. For example, the radical polymerization of phosphonic acid monomers has been studied, demonstrating the potential for creating adhesive polymers with hydrolytically stable phosphonic acid groups . This suggests that (1-Hydroxy-1-phosphonohexadecyl)phosphonic acid could be used as a monomer in polymer synthesis, potentially leading to materials with unique properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of phosphonic acids are influenced by their hydrophilic phosphonic acid groups and the hydrophobic organic chains. The solubility in water, hydrolytic stability, and reactivity during polymerization are key properties that have been explored . For example, the new monomers synthesized in the study dissolve well in water and demonstrate hydrolytic stability . These properties are crucial for applications in aqueous environments and for the long-term stability of materials derived from these monomers.
Scientific Research Applications
Extraction Properties
- HPHPA has been investigated for its ability to extract iron (III) from solutions. It exhibits strong extracting power for Fe3+ and demonstrates hydrophobic characteristics. Coordination of iron (III) occurs via oxygen atoms, forming specific complexes in the organic phase (Didi, Elias, & Villemin, 2002).
Phosphonic Acid Applications
- Phosphonic acids, which HPHPA is a part of, find wide applications in various fields due to their structural analogy with phosphate moieties and coordination properties. These include bioactive properties (e.g., drug, pro-drug), bone targeting, surface functionalization, analytical uses, medical imaging, and as phosphoantigens (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
Asymmetric Synthesis
- α-Hydroxy phosphonates and α-hydroxy phosphonic acids, including compounds similar to HPHPA, are important in biological applications. Research has focused on developing enantioselective catalysts for synthesizing these compounds, underlining their significance in organic chemistry (Suyama, Sakai, Matsumoto, Saito, & Katsuki, 2010).
One-Pot Synthesis Methodologies
- Efficient one-pot synthesis methods have been developed for 1-hydroxy-1,1-bis(phosphonic acid)s, demonstrating the versatility and potential of these compounds in various applications (Egorov, Aoun, Padrines, Redini, Heymann, Lebreton, & Mathé-Allainmat, 2011).
Surface and Interface Properties
- Organophosphonic acids like HPHPA are increasingly used in sensor applications due to their ability to form self-assembled monolayers on oxide surfaces. This is important for electron transport measurements in various technological applications (Dubey, Weidner, Gamble, & Castner, 2010).
properties
IUPAC Name |
(1-hydroxy-1-phosphonohexadecyl)phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36O7P2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17,24(18,19)20)25(21,22)23/h17H,2-15H2,1H3,(H2,18,19,20)(H2,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTLLTFVYOUDFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(O)(P(=O)(O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36O7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70328122 | |
| Record name | (1-hydroxy-1-phosphonohexadecyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70328122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Hydroxy-1-phosphonohexadecyl)phosphonic acid | |
CAS RN |
2809-24-7 | |
| Record name | NSC724484 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=724484 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1-hydroxy-1-phosphonohexadecyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70328122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



